molecular formula C22H47N5O21S2 B1667094 Amikacin sulfate CAS No. 39831-55-5

Amikacin sulfate

Numéro de catalogue: B1667094
Numéro CAS: 39831-55-5
Poids moléculaire: 781.8 g/mol
Clé InChI: FXKSEJFHKVNEFI-MZSVMMOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Reaction Scheme:

Kanamycin A+HABAAcylationAmikacinSulfationAmikacin Sulfate\text{Kanamycin A}+\text{HABA}\xrightarrow{\text{Acylation}}\text{Amikacin}\xrightarrow{\text{Sulfation}}\text{Amikacin Sulfate}

  • Catalyst : The reaction typically employs carbodiimide coupling agents under mildly alkaline conditions .

  • Product : The final product has a molecular formula C22H43N5O132H2SO4\text{C}_{22}\text{H}_{43}\text{N}_5\text{O}_{13}\cdot 2\text{H}_2\text{SO}_4 and a molecular weight of 781.75 g/mol .

Degradation and Stability

This compound undergoes hydrolysis and thermal decomposition under specific conditions:

Table 1: Stability Under Various Conditions

ConditionDegradation ProfileCitation
Thermal Stress (230°C) Decomposes exothermically; releases SO3\text{SO}_3 and H2O\text{H}_2\text{O}
Aqueous Solution (pH 4.5) Stable for 24 hours at 25°C; hydrolysis accelerates above pH 7.5
Lyophilized Form Retains >95% potency for 12 months at 2–8°C
  • Hydrolysis Mechanism : The glycosidic bonds in the 2-deoxystreptamine ring are susceptible to acid- or base-catalyzed cleavage .

Derivatization for Analytical Detection

Amikacin lacks chromophores, necessitating derivatization for chromatographic analysis. A validated Hantzsch condensation method is used:

Reaction with Acetylacetone/Formaldehyde:

Amikacin+AcetylacetoneHantzschColored Adduct(λmax=340nm)\text{Amikacin}+\text{Acetylacetone}\xrightarrow{\text{Hantzsch}}\text{Colored Adduct}\,(\lambda_{\text{max}}=340\,\text{nm})

  • HPLC Conditions :

    • Column: C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/0.1 M sodium acetate (25:75 v/v, pH 5.0)

    • Retention Time: 8.2 minutes .

Enzymatic Inactivation by Bacterial Resistance Mechanisms

Resistant pathogens enzymatically modify this compound:

Table 2: Enzymatic Modifications

Enzyme ClassReactionBacterial Species AffectedCitation
AAC(6')-Ib Acetylation at N-6' positionPseudomonas aeruginosa
APH(3')-VI Phosphorylation at O-3' hydroxyl groupMycobacterium tuberculosis
  • Metal Ion Inhibition : Zn2+\text{Zn}^{2+} and Cu2+\text{Cu}^{2+} (1–5 mM) inhibit AAC(6')-Ib, restoring susceptibility .

Synergistic Reactions with Beta-Lactams

This compound shows synergistic bactericidal effects when combined with β-lactam antibiotics (e.g., ceftazidime):

Mechanism:

  • β-lactams disrupt cell wall synthesis, enhancing amikacin uptake .

  • Synergy Threshold : Fractional Inhibitory Concentration (FIC) index ≤0.5 .

Coordination Complexation with Metal Ions

Amikacin forms stable complexes with divalent cations, altering its pharmacokinetics:

Example Reaction:

Amikacin+Zn2+ Amikacin Zn 2+(Log K=4.2)\text{Amikacin}+\text{Zn}^{2+}\rightarrow \text{ Amikacin Zn }^{2+}\,(\text{Log K}=4.2)

  • Impact : Complexation reduces enzymatic acetylation by 70% in Acinetobacter baumannii .

Key Research Findings

  • Liposomal Encapsulation : Poly(lactic acid) microparticles enable sustained release (37% over 7 hours) .

  • Thermal Analysis : Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 201°C .

  • XRD Pattern : Amorphous structure in lyophilized nanoparticles (2θ = 20°–30°) .

Applications De Recherche Scientifique

Clinical Applications

Amikacin sulfate is indicated for the treatment of a range of serious bacterial infections, particularly those caused by susceptible strains of bacteria. The following are key clinical applications:

  • Bacteremia and Septicemia : Amikacin has demonstrated efficacy in treating bacteremia and septicemia, including neonatal sepsis, with a high success rate in clinical trials .
  • Respiratory Tract Infections : It is effective against lower respiratory tract infections, showing a success rate of approximately 69% in clinical evaluations .
  • Genitourinary Infections : The drug has been reported to be effective in about 90% of patients with genitourinary infections, making it a critical option for such cases .
  • Bone and Joint Infections : Amikacin is utilized in the treatment of osteomyelitis and septic arthritis, contributing to successful outcomes in many patients .
  • Intra-abdominal Infections : It is indicated for intra-abdominal infections, including peritonitis, where it helps manage severe bacterial loads .

Pharmacological Profile

This compound works by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This mechanism makes it effective against a variety of Gram-negative bacteria, including:

  • Pseudomonas species
  • Escherichia coli
  • Klebsiella species
  • Proteus species
  • Acinetobacter species .

Case Studies and Clinical Trials

A comprehensive review of clinical trials involving this compound reveals several important findings:

  • A study involving 1,098 patients across 79 research centers indicated an overall cure rate of 81% among those treated with this compound .
  • Specific efficacy rates included:
    • 90% for genitourinary infections
    • 85% for septicemia
    • 70% for skin and soft tissue infections
    • 69% for lower respiratory tract infections .

These results underline amikacin's reliability in treating severe infections.

Long-Term Prophylaxis

Research has explored the use of this compound in long-term antibiotic prophylaxis, particularly in populations at risk for recurrent infections:

  • A systematic review highlighted its role in preventing recurrent urinary tract infections (UTIs) among older adults, showing a significant reduction in recurrence rates when used as prophylaxis .

Formulation Innovations

Recent advancements in drug delivery systems have focused on enhancing the efficacy of this compound:

  • Studies have investigated nanoparticle systems for targeted delivery, aiming to improve therapeutic outcomes while minimizing side effects associated with systemic administration .

Safety Profile and Adverse Effects

While generally well tolerated, this compound can cause adverse effects typical of aminoglycosides, including:

  • Ototoxicity
  • Nephrotoxicity

Monitoring renal function is crucial during treatment, especially in patients with pre-existing renal impairment . The incidence of severe side effects remains low, with many patients experiencing only mild and transient reactions .

Comparaison Avec Des Composés Similaires

    Kanamycin: The parent compound from which amikacin is derived.

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Tobramycin: Used to treat similar bacterial infections but has a different spectrum of activity.

Uniqueness of Amikacin Sulfate: this compound is unique due to its resistance to most aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacterial strains . This property sets it apart from other aminoglycosides like gentamicin and tobramycin, which are more susceptible to enzymatic degradation .

Propriétés

Numéro CAS

39831-55-5

Formule moléculaire

C22H47N5O21S2

Poids moléculaire

781.8 g/mol

Nom IUPAC

4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

InChI

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8?,9+,10+,11-,12+,13-,14+,15-,16+,17-,18?,19+,21+,22+;;/m0../s1

Clé InChI

FXKSEJFHKVNEFI-MZSVMMOASA-N

SMILES

[H+].[H+].[H+].[H+].C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

SMILES isomérique

C1[C@H]([C@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O

SMILES canonique

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O

Apparence

White to off-white crystalline powder.

Key on ui other cas no.

39831-55-5

Pictogrammes

Corrosive; Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

A.M.K
Amikacin
Amikacin Sulfate
Amikacina Medical
Amikacina Normon
Amikafur
Amikalem
Amikason's
Amikayect
Amikin
Amiklin
Amukin
BB K 8
BB K8
BB-K 8
BB-K8
BBK 8
BBK8
Biclin
Biklin
Gamikal
Kanbine
Medical, Amikacina
Normon, Amikacina
Oprad
Sulfate, Amikacin
Yectamid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amikacin sulfate
Reactant of Route 2
Amikacin sulfate
Reactant of Route 3
Amikacin sulfate
Reactant of Route 4
Amikacin sulfate
Reactant of Route 5
Amikacin sulfate
Reactant of Route 6
Amikacin sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.